molecular formula C6H4N4 B13097865 Pyrimido[4,5-d]pyridazine CAS No. 253-88-3

Pyrimido[4,5-d]pyridazine

Cat. No.: B13097865
CAS No.: 253-88-3
M. Wt: 132.12 g/mol
InChI Key: KXNFMBIDXYJDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido[4,5-d]pyridazine is a heterocyclic compound that features a fused ring system consisting of pyrimidine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrimido[4,5-d]pyridazine derivatives can be synthesized through various methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines. This process typically includes acylation followed by cyclization using ammonium acetate (NH4OAc) to yield pyrimido[4,5-d]pyrimidines with various substituents . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated derivatives.

Scientific Research Applications

Pyrimido[4,5-d]pyridazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrimido[4,5-d]pyridazine involves its interaction with various molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, which play key roles in cellular processes . Additionally, this compound derivatives may interact with DNA and proteins, leading to changes in gene expression and protein function.

Comparison with Similar Compounds

Pyrimido[4,5-d]pyridazine can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. While all these compounds share a common pyridazine ring, this compound is unique due to its fused pyrimidine ring, which imparts distinct chemical and biological properties . Similar compounds include:

Biological Activity

Pyrimido[4,5-d]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

This compound derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that this compound compounds possess significant antimicrobial properties. For instance, hybrids synthesized from pyrimido[4,5-d]pyridazinone-N-acylhydrazone showed potent antifungal activity against Paracoccidioides brasiliensis and Candida spp., with minimum inhibitory concentrations (MIC) ranging from 0.125 to 64 µg/mL and a minimum fungicidal concentration (MFC) as low as 0.5 µg/mL for the most effective compound .
  • Anticancer Activity : Research indicates that certain pyrimido[4,5-d]pyridazines can inhibit cancer cell proliferation. They act through various mechanisms, including the inhibition of key enzymes involved in tumor growth and metastasis. For example, compounds have been identified that target dihydrofolate reductase and exhibit anti-tumor effects in vitro .
  • Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents by inhibiting nitric oxide synthase (iNOS) activity, which is linked to inflammatory responses in various diseases. This inhibition may help mitigate conditions characterized by excessive inflammation .
  • Antiviral Properties : this compound compounds have also been evaluated for their antiviral potential. They interfere with viral replication processes and have shown effectiveness against certain viral strains in laboratory settings .

The biological activities of this compound derivatives are attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many compounds act as inhibitors of key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation. For example, the inhibition of dihydrofolate reductase disrupts nucleotide synthesis necessary for DNA replication in rapidly dividing cells.
  • Receptor Modulation : Some pyrimido[4,5-d]pyridazines exhibit affinity for adenosine receptors, which are implicated in various physiological processes including immune response modulation and pain perception. Studies have reported low nanomolar affinity for A1 adenosine receptors by certain derivatives .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized a series of pyrimido[4,5-d]pyridazinone derivatives and assessed their antifungal activity against P. brasiliensis. Compound 5a demonstrated significant efficacy with an MFC of 0.5 µg/mL and showed synergistic effects when combined with amphotericin B, highlighting its potential as a therapeutic agent for systemic fungal infections .
  • Anticancer Activity : Another investigation focused on the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
  • Anti-inflammatory Mechanisms : Research into the anti-inflammatory effects revealed that certain this compound derivatives significantly reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism involving the modulation of inflammatory cytokines and mediators .

Summary Table of Biological Activities

Activity TypeSpecific ActionReference
AntifungalInhibition against P. brasiliensis (MIC 0.125-64 µg/mL)
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of nitric oxide production
AntiviralInterference with viral replication

Properties

CAS No.

253-88-3

Molecular Formula

C6H4N4

Molecular Weight

132.12 g/mol

IUPAC Name

pyrimido[4,5-d]pyridazine

InChI

InChI=1S/C6H4N4/c1-5-2-9-10-3-6(5)8-4-7-1/h1-4H

InChI Key

KXNFMBIDXYJDEP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN=CC2=NC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.